Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
CAS No.: 547769-61-9
Cat. No.: VC0484586
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 547769-61-9 |
|---|---|
| Molecular Formula | C26H24N2O5 |
| Molecular Weight | 444.5g/mol |
| IUPAC Name | dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C26H24N2O5/c1-15-5-9-17(10-6-15)21-19(24(30)32-3)23(29)20(25(31)33-4)22(26(21,13-27)14-28)18-11-7-16(2)8-12-18/h5-12,19,21-22,29H,1-4H3 |
| Standard InChI Key | QYYFJCSVYHKMBF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and literature.
Basic Identification Parameters
The compound possesses multiple identifiers that enable its unambiguous identification in chemical databases and scientific literature:
| Parameter | Value |
|---|---|
| CAS Number | 547769-61-9 |
| PubChem CID | 54682195 |
| Molecular Formula | C₂₆H₂₄N₂O₅ |
| Molecular Weight | 444.48 g/mol |
| IUPAC Name | Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate |
The compound is also known by several synonyms including "1-Cyclohexene-1,3-dicarboxylic acid, 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-, 1,3-dimethyl ester" and "BUTTPARK 111\40-92" .
Structural Features
This compound features a complex molecular architecture with several key structural elements:
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A cyclohexene core structure with a double bond between positions 1 and 2
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Two methyl ester (carboxylate) groups at positions 1 and 3
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A hydroxyl group at position 2
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Two 4-methylphenyl substituents at positions 4 and 6
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Two cyano (nitrile) groups at position 5
These structural characteristics contribute to the compound's unique chemical reactivity and potential applications in various fields of chemistry.
Physical and Chemical Properties
Understanding the physical and chemical properties of dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is essential for its practical application in research and development.
Physical Properties
The physical properties of this compound reflect its complex molecular structure:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Weight | 444.48 g/mol |
| Chemical Formula | C₂₆H₂₄N₂O₅ |
| InChI | InChI=1S/C26H24N2O5/c1-15-5-9-17(10-6-15)21-19(24(30)32-3)23(29)20(25(31)33-4)22(26(21,13-27)14-28)18-11-7-16(2)8-12-18/h5-12,19,21-22,29H,1-4H3 |
| InChIKey | QYYFJCSVYHKMBF-UHFFFAOYSA-N |
Chemical Reactivity
The compound's reactivity profile is influenced by its diverse functional groups:
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The hydroxyl group at position 2 can participate in hydrogen bonding and can undergo esterification or etherification reactions.
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The cyano groups at position 5 can undergo various transformations, including hydrolysis to amides or carboxylic acids.
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The ester groups can participate in transesterification, hydrolysis, or reduction reactions.
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The compound can act as both a nucleophile and an electrophile depending on reaction conditions, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis of dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions that require careful control of reaction conditions.
Alternative Synthetic Methods
Recent developments in synthetic methodologies suggest alternative approaches for constructing similar cyclohexene scaffolds. For instance, stereoselective synthesis of cyclohexanes via iridium-catalyzed reactions represents a novel (5+1) strategy for constructing cyclohexane cores, which could potentially be adapted for synthesizing this compound or its precursors .
Applications in Research and Science
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several potential applications across different scientific disciplines.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its multifunctional structure:
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It can act as an intermediate in the synthesis of more complex organic molecules
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The compound's ability to function as both a nucleophile and electrophile makes it versatile in forming larger molecular architectures
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Its diverse functional groups provide multiple sites for selective chemical transformations
Structural Characterization
Comprehensive characterization of dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is essential for confirming its structure and purity.
X-ray Crystallography
Crystallographic analysis would provide definitive confirmation of the three-dimensional structure of this compound. Similar cyclohexene derivatives have been characterized using single crystal X-ray analysis to determine their spatial arrangements and confirm their molecular structures .
Structure-Activity Relationships
Understanding the relationship between the structure of dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate and its activity is crucial for developing derivatives with enhanced properties.
Impact of Structural Modifications
Research on related compounds suggests that modifications to the core structure can significantly impact the compound's properties:
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Substitutions on the phenyl rings can alter the electronic properties and reactivity
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Modifications to the ester groups may influence solubility and binding properties
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Alteration of the hydroxyl group could affect hydrogen bonding capabilities
These structure-activity relationships could guide the development of new derivatives with improved or targeted properties for specific applications.
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